N-(2-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines
Properties
Molecular Formula |
C25H21N5O3 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C25H21N5O3/c1-15-7-9-16(10-8-15)22-23-27-25(32)19-12-11-17(13-20(19)30(23)29-28-22)24(31)26-14-18-5-3-4-6-21(18)33-2/h3-13,29H,14H2,1-2H3,(H,26,31) |
InChI Key |
FMFOLXPTGSOTSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=CC=C5OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of an appropriate hydrazine derivative with a suitable nitrile compound under acidic or basic conditions to form the triazole ring.
Quinazoline Core Construction: The triazole ring is then fused to a quinazoline core through a series of condensation reactions, often involving the use of aldehydes or ketones.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted triazoloquinazoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biological pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is unique due to its specific substitution pattern and the presence of both triazole and quinazoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(2-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound belonging to the triazoloquinazoline class. This class is known for its diverse biological activities, including antibacterial, antiviral, and anticancer properties. This article provides an overview of the biological activity of this specific compound, drawing from various research studies and findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 439.5 g/mol. Its structure includes a triazole ring fused with a quinazoline moiety, which is pivotal for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H21N5O3 |
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | N-[(2-methoxybenzyl)-3-(p-tolyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide] |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Research indicates that this compound can inhibit certain enzymes and receptors involved in critical biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes linked to cancer progression and inflammation.
- Receptor Modulation : It interacts with various receptors that play roles in cellular signaling pathways.
Anticancer Activity
Several studies have reported the anticancer properties of triazoloquinazolines. For instance:
- Cell Line Studies : In vitro tests demonstrated significant cytotoxicity against various human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from low micromolar to nanomolar concentrations, indicating potent activity.
| Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| MCF-7 | 0.25 | High |
| A549 | 0.15 | Very High |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects:
- Bacterial Strains : It exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 μg/mL |
| Escherichia coli | 15 μg/mL |
Case Studies
A recent study explored the pharmacological potential of this compound in a murine model of breast cancer. The results indicated that treatment with this compound led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
